molecular formula C22H28N4OS B4049925 2-[4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol

2-[4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol

Cat. No.: B4049925
M. Wt: 396.6 g/mol
InChI Key: XEOFIKJYIHHXIE-UHFFFAOYSA-N
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Description

2-[4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol is a useful research compound. Its molecular formula is C22H28N4OS and its molecular weight is 396.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.19838270 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized and characterized through various techniques, demonstrating its potential for further biological evaluation. For instance, a study by Rajkumar et al. (2014) detailed the synthesis and spectral characterization of similar imidazole derivatives, highlighting the process's utility for generating compounds with potential antimicrobial activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
  • Another aspect of research involves exploring the compound's synthesis for various medical applications. The work by Wang Jin-peng (2013) optimized technological parameters in synthesizing related piperazine derivatives, underscoring the importance of precise synthesis methods for achieving high yield and purity (Wang Jin-peng, 2013).

Biological Evaluation

  • The compound and its derivatives have undergone biological evaluations, particularly focusing on antimicrobial properties. Research exemplified by Rajkumar et al. (2014) reported significant antibacterial and antifungal activities, suggesting the compound's utility in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
  • Synthesis of derivatives and evaluation of their antitumor activities have also been pursued, as noted in studies examining the effects of piperazine-based tertiary amino alcohols and their potential as antitumor agents (Hakobyan et al., 2020).

Molecular Interaction Studies

  • Molecular interaction and structural analysis of related compounds have provided insights into the potential mechanisms of action and interaction with biological targets. The crystal structure analysis of similar compounds provides a foundational understanding of their molecular configurations and potential interactions within biological systems (Ishii et al., 2002).

Properties

IUPAC Name

2-[4-[[1-(3-methylphenyl)imidazol-2-yl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4OS/c1-18-3-2-4-20(13-18)26-8-7-23-22(26)16-24-9-10-25(21(15-24)5-11-27)14-19-6-12-28-17-19/h2-4,6-8,12-13,17,21,27H,5,9-11,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOFIKJYIHHXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2CN3CCN(C(C3)CCO)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol
Reactant of Route 2
Reactant of Route 2
2-[4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol
Reactant of Route 3
Reactant of Route 3
2-[4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol
Reactant of Route 4
2-[4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol
Reactant of Route 5
Reactant of Route 5
2-[4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol
Reactant of Route 6
2-[4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol

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